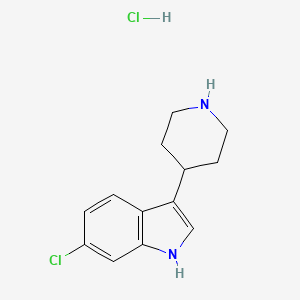

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

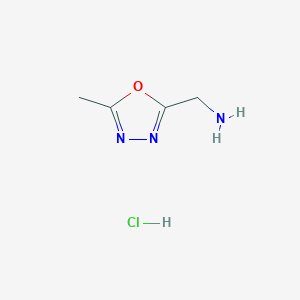

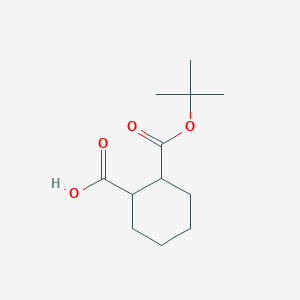

“6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride” is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that contain a five-membered ring fused to a six-membered ring, with a nitrogen atom in the five-membered ring . The presence of the chlorine atom and the piperidine ring may confer unique properties to this compound.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a suitable indole precursor with a piperidine derivative . The specific conditions would depend on the exact structures of the starting materials and the desired product.Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. Attached to this indole ring at the 3-position is a piperidine ring, which is a six-membered ring containing one nitrogen atom . At the 6-position of the indole ring, there is a chlorine atom .Chemical Reactions Analysis

Indoles are versatile compounds that can undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo electrophilic substitution reactions . The presence of the chlorine atom and the piperidine ring may influence the reactivity of the compound.Aplicaciones Científicas De Investigación

Materials Science and Optoelectronics

Indole-based compounds have been investigated for their luminescent properties. Researchers could explore the photophysical behavior of this compound, potentially leading to applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

For additional technical details, you can find the MSDS and related information here . Additionally, a brief review of the biological potential of indole derivatives might provide further insights . .

Propiedades

IUPAC Name |

6-chloro-3-piperidin-4-yl-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZLDYVHUMHYGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)